molecular formula C16H12F3NO2 B14686275 alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid CAS No. 35315-48-1

alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid

Cat. No.: B14686275
CAS No.: 35315-48-1
M. Wt: 307.27 g/mol
InChI Key: NHYMBIKPHLPWCU-LCYFTJDESA-N
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Description

Alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid is an organic compound that belongs to the class of alpha-amino acids It features a trifluoromethyl group attached to the phenyl ring, which is connected to the alpha carbon of the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters, followed by decarboxylation, yields the desired alpha-amino acid .

Another method involves the Hell–Volhard–Zelinskii reaction, where a carboxylic acid is brominated using bromine and phosphorus tribromide. The resulting alpha-bromo acid undergoes substitution with ammonia to form the alpha-amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

Alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural properties make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the cinnamic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

35315-48-1

Molecular Formula

C16H12F3NO2

Molecular Weight

307.27 g/mol

IUPAC Name

(Z)-3-(2-aminophenyl)-2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)12-7-5-10(6-8-12)13(15(21)22)9-11-3-1-2-4-14(11)20/h1-9H,20H2,(H,21,22)/b13-9-

InChI Key

NHYMBIKPHLPWCU-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C2=CC=C(C=C2)C(F)(F)F)\C(=O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O)N

Origin of Product

United States

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